Luotonin A
Vue d'ensemble
Description
Bromofosfamide, également connu sous le nom de (S)-(-)-bromofosfamide, est un composé synthétique appartenant à la classe des médicaments oxazaphosphorine. Il s'agit d'un analogue bromo énantiomériquement pur de l'ifosfamide, un agent chimiothérapeutique bien connu. Le bromofosfamide a montré une activité antitumorale significative et est en cours d'évaluation pour son utilisation potentielle dans le traitement du cancer .
Applications De Recherche Scientifique
Bromofosfamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity and mechanisms of oxazaphosphorine derivatives.
Biology: Bromofosfamide is used in studies investigating the effects of DNA alkylating agents on cellular processes.
Medicine: The compound is being evaluated for its potential as an anticancer agent, particularly in the treatment of non-small cell lung cancer and other tumors.
Mécanisme D'action
Mode of Action
Luotonin A interacts with its target by binding to and stabilizing the Topo I-DNA binary complex . This interaction occurs through the minor groove of the DNA . The stabilization of this complex is a key factor in the compound’s cytotoxic activity .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication process . By stabilizing the Topo I-DNA binary complex, this compound inhibits the normal function of Topo I, which is to relax supercoiled DNA during replication . This leads to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The primary result of this compound’s action is cytotoxicity towards selected human cancer cell lines , especially against leukemia P-388 cells . This cytotoxicity stems from Topo I-dependent DNA cleavage, leading to DNA damage and cell death .
Action Environment
It’s known that the compound’s activity can be affected by the presence of other molecules in the cellular environment, such as other enzymes and dna-binding proteins .
Analyse Biochimique
Biochemical Properties
Luotonin A plays a significant role in biochemical reactions. It interacts with human DNA topoisomerase I, stabilizing the topoisomerase I-DNA covalent binary complex . This interaction leads to cytotoxicity in cells .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interfering with DNA replication, transcription, and other processes through the relaxation of supercoiled DNA . This interference can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with human DNA topoisomerase I . It exerts its effects at the molecular level by inhibiting topoisomerase I, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound continues to stabilize the cleavable human topoisomerase I-DNA binary complex, resulting in sustained cytotoxicity to cells
Metabolic Pathways
The metabolic pathways that this compound is involved in are primarily related to its interaction with human DNA topoisomerase I . Detailed information about any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels, is not currently available.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du bromofosfamide implique plusieurs étapes clés :
Condensation : La 2-chloro-3-(alpha-méthylbenzyl)tétrahydro-2H-1,3,2-oxaazaphosphorine 2-oxyde chirale est condensée avec la 2-chloroéthylamine pour former le dérivé 2-(chloroéthylamino).
Hydrogénation catalytique : Le groupe auxiliaire chiral est éliminé par hydrogénation catalytique en utilisant du gaz hydrogène sur du palladium sur carbone, produisant ®-2-(2-chloroéthylamino)tétrahydro-2H-1,3,2-oxaazaphosphorine 2-oxyde.
Acylation : Le composé résultant est acylé avec du bromure de bromoacétyle en présence de bromhydrate de triéthylamine pour produire du bromoacétamide.
Méthodes de production industrielle
La production industrielle du bromofosfamide suit des voies de synthèse similaires, mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Le processus implique un contrôle précis des conditions réactionnelles, telles que la température, la pression et les concentrations de réactifs, afin d'assurer la qualité et l'efficacité constantes du produit final .
Analyse Des Réactions Chimiques
Types de réactions
Le bromofosfamide subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le bromofosfamide peut être oxydé pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du composé.
Substitution : Le bromofosfamide peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont fréquemment utilisés comme agents réducteurs.
Substitution : Les agents halogénants comme le brome et le chlore sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés bromés et chlorés, ainsi que des métabolites oxydés et réduits .
Applications de la recherche scientifique
Le bromofosfamide a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier la réactivité et les mécanismes des dérivés oxazaphosphorine.
Biologie : Le bromofosfamide est utilisé dans des études qui examinent les effets des agents alkylants de l'ADN sur les processus cellulaires.
Médecine : Le composé est en cours d'évaluation pour son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement du cancer du poumon non à petites cellules et d'autres tumeurs.
Mécanisme d'action
Le bromofosfamide exerce ses effets par l'alkylation de l'ADN, ce qui conduit à la formation de liaisons croisées entre les brins d'ADN. Cela perturbe la réplication et la transcription de l'ADN, ce qui entraîne finalement la mort cellulaire. Le composé cible les cellules cancéreuses en division rapide, ce qui le rend efficace dans le traitement des tumeurs. Les voies moléculaires impliquées comprennent l'activation des mécanismes de réparation de l'ADN et l'induction de l'apoptose .
Comparaison Avec Des Composés Similaires
Le bromofosfamide est comparé à d'autres dérivés oxazaphosphorine, tels que :
Cyclophosphamide : Un autre agent alkylant de l'ADN avec des mécanismes d'action similaires mais des propriétés pharmacocinétiques différentes.
Ifosfamide : Un analogue structurel du bromofosfamide avec un spectre d'activité antitumorale plus large.
Trofosfamide : Une prodrogue qui est métabolisée en agents alkylants actifs dans l'organisme.
Le bromofosfamide est unique en raison de sa pureté énantiomérique et de sa substitution bromo spécifique, qui confèrent des propriétés pharmacologiques distinctes et des indices thérapeutiques potentiellement améliorés .
Propriétés
IUPAC Name |
3,11,21-triazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaen-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c22-18-13-6-2-4-8-15(13)20-17-16-12(10-21(17)18)9-11-5-1-3-7-14(11)19-16/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDXNLBIYLTER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=CC=CC=C3N=C2C4=NC5=CC=CC=C5C(=O)N41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501347723 | |
Record name | Luotonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
205989-12-4 | |
Record name | Luotonin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501347723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 205989-12-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of luotonin A?
A1: this compound is a potent inhibitor of human DNA topoisomerase I []. It stabilizes the topoisomerase I-DNA covalent binary complex, leading to DNA strand breaks and ultimately cell death [].
Q2: Does this compound affect topoisomerase II?
A3: Yes, some studies indicate that this compound and certain derivatives can inhibit topoisomerase II, although the potency might be lower compared to its effect on topoisomerase I [, ].
Q3: Are there any other potential biological targets of this compound besides topoisomerases?
A4: Research suggests that this compound's mechanism of action might extend beyond topoisomerase I inhibition. Studies on a 4-amino this compound derivative revealed a significant G2/M cell cycle arrest, hinting towards additional targets or atypical inhibition mechanisms [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H12N2O2, and its molecular weight is 300.31 g/mol.
Q5: Is there information available about the material compatibility of this compound?
A5: The provided research focuses primarily on the synthesis and biological evaluation of this compound and its derivatives. Information regarding its compatibility with specific materials is not explicitly discussed.
Q6: Does this compound exhibit any catalytic properties?
A6: The research primarily focuses on this compound's role as an inhibitor of topoisomerase I, and there is no mention of its catalytic activity.
Q7: Have any computational studies been conducted to understand the interaction of this compound with topoisomerase I?
A8: Yes, docking studies have been performed to investigate the binding mode of this compound and its analogues to the topoisomerase I-DNA complex []. These studies revealed that some promising analogues, particularly those with a 3,5-dimethylphenyl substituent on the B ring, exhibit a novel binding mode distinct from known topoisomerase poisons like topotecan [].
Q8: How does the structure of this compound contribute to its topoisomerase I inhibitory activity?
A9: The pentacyclic ring structure of this compound, particularly its A and B rings, plays a crucial role in its interaction with topoisomerase I [, , ].
Q9: What is the impact of modifications on the A-ring of this compound?
A10: Modifications to the A ring, such as the introduction of amino groups at different positions, can significantly affect the cytotoxic activity and potentially alter the mechanism of action [, ].
Q10: How do modifications on the B-ring impact the biological activity of this compound?
A11: Introducing specific substituents on the B-ring, like a 3,5-dimethylphenyl group, can significantly enhance both topoisomerase I inhibition and cytotoxicity, possibly due to a novel binding mode [].
Q11: Does modifying the D-ring of this compound affect its activity?
A12: Studies show that reducing the planarity of the D-ring in this compound analogues does not completely abolish topoisomerase I/II inhibition or cytotoxicity, suggesting some flexibility in the structure-activity relationship [].
Q12: What is known about the stability of this compound compared to camptothecin?
A13: this compound lacks the labile δ-lactone moiety present in camptothecin, resulting in improved stability [, ].
Q13: Are there any strategies to further enhance the stability and bioavailability of this compound?
A14: Complexation of this compound with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin, has shown promise in enhancing its stability, solubility, and consequently, its antitumor activity in vitro [].
Q14: When was this compound first isolated and what were the initial findings about its activity?
A27: this compound was isolated from the Chinese medicinal plant Peganum nigellastrum and initially demonstrated cytotoxic activity against murine leukemia P-388 cells [, ].
Q15: Are there any cross-disciplinary applications of this compound research?
A28: The development of new synthetic methodologies for this compound and its derivatives involves collaborations between organic chemistry, medicinal chemistry, and pharmacology, contributing to advancements in synthetic strategies and drug discovery [, , , ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.